6-Nitronaphthalen-2-amine chemical properties and structure
6-Nitronaphthalen-2-amine chemical properties and structure
An In-depth Technical Guide to 6-Nitronaphthalen-2-amine
Abstract
6-Nitronaphthalen-2-amine (CAS No. 3230-35-1) is a pivotal chemical intermediate whose bifunctional nature—possessing both a nucleophilic amine and an electrophilic nitro group on a rigid naphthalene scaffold—renders it a valuable building block in organic synthesis. Its structural attributes are leveraged in the development of azo dyes, advanced materials, and, significantly, in the synthesis of pharmacologically active molecules. The strategic placement of functional groups allows for selective chemical transformations, making it a molecule of considerable interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the core chemical properties, structure, a validated synthetic protocol, reactivity, and applications of 6-Nitronaphthalen-2-amine, tailored for professionals in research and drug development.
Molecular Structure and Physicochemical Properties
6-Nitronaphthalen-2-amine is an aromatic organic compound featuring a naphthalene core substituted with an amino group (-NH₂) at the C2 position and a nitro group (-NO₂) at the C6 position. This substitution pattern dictates the molecule's electronic properties and reactivity. The electron-donating amine group and the electron-withdrawing nitro group are in conjugation through the naphthalene π-system, influencing its chemical behavior and spectroscopic characteristics.
Caption: Molecular structure of 6-Nitronaphthalen-2-amine.
The key physicochemical properties of 6-Nitronaphthalen-2-amine are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 3230-35-1 | [1][2] |
| Molecular Formula | C₁₀H₈N₂O₂ | [2] |
| Molecular Weight | 188.18 g/mol | [2] |
| Appearance | White to Yellow Solid | [1] |
| Purity | ≥96% (typical) | [1] |
| InChI Key | LNYJXDMWSMEVGQ-UHFFFAOYSA-N | [1] |
Synthesis Protocol: Regioselective Nitration of N-Acetyl-2-naphthylamine
The synthesis of 6-Nitronaphthalen-2-amine is most effectively achieved through a regioselective nitration of 2-naphthylamine after protection of the amine functionality. Direct nitration of 2-naphthylamine is generally avoided as it leads to a mixture of products and potential oxidation. The acetylation of the amine group serves a dual purpose: it moderates the activating nature of the amine and sterically directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the 6-position of the naphthalene ring. The final step involves the hydrolysis of the acetyl group to yield the target product.
Caption: Synthetic workflow for 6-Nitronaphthalen-2-amine.
Step-by-Step Methodology:
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Acetylation of 2-Naphthylamine (Protection):
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Rationale: The amine group of 2-naphthylamine is highly activating and susceptible to oxidation by nitric acid. Acetylation converts it to a less activating acetamido group, which protects it and helps direct nitration.
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Procedure: Dissolve 2-naphthylamine in glacial acetic acid. Add acetic anhydride and stir the mixture. The product, N-acetyl-2-naphthylamine, often precipitates and can be collected by filtration.[3][4]
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-
Nitration of N-Acetyl-2-naphthylamine:
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Rationale: This is the key regioselective step. The acetamido group directs electrophilic substitution to the C6 position. The reaction is performed at low temperatures to minimize side reactions and the formation of dinitro products.
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Procedure: Suspend N-acetyl-2-naphthylamine in a mixture of acetic anhydride and acetic acid.[5] Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of concentrated nitric acid dropwise, ensuring the temperature does not rise above 10 °C. After the addition, allow the reaction to stir at room temperature for several hours.[5]
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Work-up and Isolation of Intermediate:
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Rationale: The reaction mixture is quenched in water to precipitate the crude product and remove excess acid.
-
Procedure: Pour the reaction mixture onto crushed ice. The solid precipitate, crude N-(6-nitro-2-naphthalenyl)acetamide, is collected by vacuum filtration and washed thoroughly with water until the washings are neutral.
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-
Hydrolysis of the Acetyl Group (Deprotection):
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Rationale: The protecting acetyl group is removed by acid or base-catalyzed hydrolysis to reveal the free amine of the final product.
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Procedure: Reflux the crude N-(6-nitro-2-naphthalenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid for several hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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-
Final Isolation and Purification:
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Rationale: Neutralization of the reaction mixture precipitates the free amine, which is then purified.
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Procedure: After cooling, neutralize the reaction mixture with an aqueous base (e.g., sodium hydroxide solution) to precipitate the crude 6-Nitronaphthalen-2-amine. Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield a crystalline solid.[6]
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Chemical Reactivity and Synthetic Utility
The dual functionality of 6-Nitronaphthalen-2-amine provides two primary sites for chemical modification, making it a versatile synthetic intermediate.
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Reactions of the Amino Group: The primary aromatic amine can undergo a wide range of reactions. It is nucleophilic and can be acylated, alkylated, and sulfonylated. Crucially, it can be converted into a diazonium salt by treatment with nitrous acid (NaNO₂/HCl) at low temperatures.[7] This diazonium intermediate is highly valuable as it can be subsequently converted into a variety of other functional groups (e.g., -OH, -CN, -Br, -Cl) or used in azo coupling reactions to form intensely colored azo dyes.[8]
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Reactions of the Nitro Group: The nitro group is a strong electron-withdrawing group and deactivates the naphthalene ring towards further electrophilic substitution. Its most common and synthetically useful reaction is its reduction to a primary amine (-NH₂). This transformation is typically achieved using reducing agents such as tin(II) chloride (SnCl₂/HCl), catalytic hydrogenation (H₂/Pd-C), or iron in acetic acid. The reduction converts 6-Nitronaphthalen-2-amine into naphthalene-2,6-diamine, a symmetrical diamine that can serve as a monomer in polymer synthesis or as a precursor for more complex heterocyclic structures.
Caption: Key reactivity pathways of 6-Nitronaphthalen-2-amine.
Applications in Research and Drug Development
The naphthalene scaffold is a well-established pharmacophore present in numerous FDA-approved drugs.[9] Nitronaphthalene derivatives, including 6-Nitronaphthalen-2-amine, serve as critical starting materials or intermediates in the synthesis of these complex molecules.[10]
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Scaffold for Bioactive Molecules: The rigid, lipophilic naphthalene core is a desirable feature in drug design. By using 6-Nitronaphthalen-2-amine as a starting point, medicinal chemists can introduce various pharmacophoric groups via reactions at the amine and (reduced) nitro positions to build libraries of compounds for screening against various biological targets.[11] The introduction of nitroaromatic compounds is a key strategy in developing therapeutics.[12]
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Hypoxia-Activated Prodrugs (HAPs): The nitroaromatic substructure is of particular interest in oncology. In the low-oxygen (hypoxic) environments characteristic of solid tumors, nitroreductase enzymes can selectively reduce the nitro group to cytotoxic hydroxylamines and amines.[13] This bioactivation mechanism allows for targeted drug release in tumor tissues, minimizing damage to healthy, well-oxygenated cells. While 6-Nitronaphthalen-2-amine itself is not a drug, its core structure is relevant to the design of HAPs.
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Intermediate for Dyes and Materials: Beyond pharmaceuticals, the ability of 6-Nitronaphthalen-2-amine to form diazonium salts makes it a precursor for various azo dyes used in textiles and as pH indicators.[14] The diamine derivative (naphthalene-2,6-diamine) can be used to synthesize high-performance polymers and functional materials.
Safety and Handling
As with many nitroaromatic amines, 6-Nitronaphthalen-2-amine should be handled with care. Aromatic amines and nitro compounds are classes of chemicals with known toxicological profiles.
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Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Health Hazards: Avoid inhalation of dust and contact with skin and eyes. Aromatic amines can be absorbed through the skin. While specific toxicity data for this isomer is limited, related compounds like 2-naphthylamine are known carcinogens.[15] It is prudent to treat all such derivatives as potentially hazardous.
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.
References
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Xu, H., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 104–108. Retrieved from [Link]
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Verma, S., et al. (2019). Aza-Henry Reaction: Synthesis of Nitronaphthylamines from 2-(Alkynyl)benzonitriles. Organic Letters, 22(1), 184-188. Retrieved from [Link]
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University of Manitoba. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
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Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 254-278. Retrieved from [Link]
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ResearchGate. (2006, December). Routes to the Synthesis of 6-Amino-2-Naphthoic Acid. Retrieved from [Link]
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Dergipark. (n.d.). Synthesis of Some Monoazo Acid Dyes Based on Naphthalimides. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4-nitro-1-naphthylamine. Retrieved from [Link]
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ResearchGate. (2018, August). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. Retrieved from [Link]
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Bio-Rad. (n.d.). 2-Naphthylamine and 2-Nitronaphtalene metabolism Pathway Map. Retrieved from [Link]
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